Cas no 921532-70-9 (N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide)

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide
- N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide
- F2236-0406
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- 921532-70-9
- N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide
- AKOS024630079
-
- インチ: 1S/C18H15ClN4O2/c19-15-5-3-13(4-6-15)16-7-8-17(24)23(22-16)11-10-21-18(25)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25)
- InChIKey: SURSICZSMKNCPF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1C=CC(N(CCNC(C2C=NC=CC=2)=O)N=1)=O
計算された属性
- せいみつぶんしりょう: 354.0883534g/mol
- どういたいしつりょう: 354.0883534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2236-0406-50mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-20μmol |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-3mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-2μmol |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-15mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-30mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-40mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-4mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-10mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2236-0406-5μmol |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-carboxamide |
921532-70-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide 関連文献
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N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamideに関する追加情報
Recent Advances in the Study of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide (CAS: 921532-70-9)
In recent years, the compound N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide (CAS: 921532-70-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation to achieve higher efficiency. The compound's structural features, including the 4-chlorophenyl group and the pyridine-3-carboxamide moiety, are critical for its biological activity. Recent crystallographic studies have provided detailed insights into its three-dimensional conformation, which is essential for understanding its interaction with target proteins.
Mechanistic studies have revealed that N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide acts as a potent inhibitor of specific kinase enzymes involved in inflammatory and proliferative pathways. In vitro assays demonstrated its high affinity for these targets, with IC50 values in the nanomolar range. Furthermore, molecular docking simulations have elucidated the binding interactions at the atomic level, highlighting the importance of hydrogen bonding and hydrophobic interactions in stabilizing the enzyme-inhibitor complex.
Preclinical evaluations of this compound have shown encouraging results in animal models of chronic inflammatory diseases and certain types of cancer. For instance, in a murine model of rheumatoid arthritis, administration of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide significantly reduced joint inflammation and cartilage degradation. Similarly, in xenograft models of breast cancer, the compound exhibited antitumor activity by inhibiting tumor growth and angiogenesis. These findings suggest its potential as a lead candidate for further drug development.
Despite these promising results, challenges remain in the clinical translation of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Recent efforts have focused on prodrug approaches and nanoparticle-based delivery systems to enhance its pharmacokinetic profile. Additionally, toxicology studies are underway to assess its safety profile in higher organisms.
In conclusion, N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}pyridine-3-carboxamide represents a promising therapeutic agent with broad applications in inflammatory and oncological diseases. Ongoing research aims to optimize its properties and advance it through the drug development pipeline. The integration of computational, chemical, and biological approaches will be crucial in realizing its full potential. This compound exemplifies the synergy between chemical innovation and biomedical research, offering new avenues for therapeutic intervention.
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